

# Y08284 vs. p300 Inhibitors: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	Y08284	
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In the landscape of epigenetic modulators, the histone acetyltransferases (HATs) p300 and its close homolog CREB-binding protein (CBP) have emerged as critical targets in various diseases, particularly cancer. A diverse array of small molecule inhibitors has been developed to target the catalytic HAT activity or the acetyl-lysine binding bromodomain of these proteins. This guide provides a detailed comparison of a novel CBP/p300 bromodomain inhibitor, **Y08284**, with other established p300 inhibitors, offering insights for researchers and drug development professionals.

## Introduction to p300/CBP and Their Inhibition

The paralogous proteins p300 (also known as EP300) and CBP are transcriptional co-activators that play a pivotal role in regulating gene expression.[1] They possess intrinsic histone acetyltransferase (HAT) activity, which neutralizes the positive charge of lysine residues on histones, leading to chromatin relaxation and transcriptional activation.[2][3] Additionally, their bromodomains recognize and bind to acetylated lysine residues, further facilitating the recruitment of the transcriptional machinery.[4] Dysregulation of p300/CBP function is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[5][6]

Inhibitors of p300/CBP can be broadly categorized into two main classes:

 HAT inhibitors: These molecules target the catalytic histone acetyltransferase domain, preventing the acetylation of histones and other protein substrates.



 Bromodomain inhibitors: These compounds bind to the bromodomain, competitively inhibiting its interaction with acetylated lysines and thereby disrupting the recruitment of p300/CBP to chromatin.[7]

# Y08284: A Potent and Selective CBP/p300 Bromodomain Inhibitor

Y08284 is a recently identified small molecule that acts as a potent and selective inhibitor of the CBP bromodomain.[2][7] It demonstrates a high affinity for its target with a reported IC50 value of 4.21 nM.[2][7] While primarily characterized as a CBP bromodomain inhibitor, the high sequence and structural homology between the bromodomains of CBP and p300 suggest that Y08284 likely inhibits both proteins.[4] Preclinical studies have shown that Y08284 effectively suppresses the proliferation of prostate cancer cell lines, including LNCaP, C4-2B, and 22Rv1, and exhibits anti-tumor effects in vivo.[2] Notably, it possesses good pharmacokinetic properties, including oral bioavailability.[4][7]

# **Comparative Performance Data**

The following tables summarize the key performance metrics of **Y08284** in comparison to a selection of well-characterized p300 inhibitors, including both HAT and bromodomain inhibitors.



Compound	Target Domain	IC50 (p300)	IC50 (CBP)	Key Cellular Effects	References
Y08284	Bromodomai n	Not explicitly reported, but high selectivity for CBP/p300 is noted.	4.21 nM	Inhibits proliferation of prostate cancer cells; anti-tumor effects.	[2][4][7]
A-485	HAT	9.8 nM	2.6 nM	Reduces histone acetylation; anti- proliferative effects in various cancers.	[8]
C646	НАТ	400 nM (Ki)	Less potent than for p300	Induces cell cycle arrest and apoptosis.	[8]
GNE-272	Bromodomai n	30 nM	20 nM	Modulates MYC expression; anti-tumor potential in AML.	[7][8]
I-CBP112	Bromodomai n	625 nM	142 nM	Reduces leukemic cell colony formation; induces differentiation	



Bromodomai CCS1477 1.3 nM (Kd) 1.7 nM (Kd	Inhibits growth of castration- resistant prostate cancer cells.
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Note: IC50 values can vary depending on the assay conditions. Kd (dissociation constant) is another measure of binding affinity.

# **Experimental Methodologies**

The data presented in this guide are derived from various experimental assays commonly used to characterize p300/CBP inhibitors. Below are generalized protocols for key experiments.

### **Histone Acetyltransferase (HAT) Assay**

This assay measures the enzymatic activity of the p300/CBP HAT domain and the inhibitory potential of test compounds.

- Reaction Setup: A reaction mixture is prepared containing recombinant p300 or CBP enzyme, a histone substrate (e.g., histone H3 peptide), Acetyl-CoA (often radiolabeled), and the test inhibitor at various concentrations.
- Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the acetylation of the histone substrate.
- Detection: The extent of histone acetylation is quantified. If a radiolabeled Acetyl-CoA is
  used, the incorporation of the radioactive acetyl group onto the histone is measured using a
  scintillation counter after separating the histone from the unincorporated Acetyl-CoA.
  Alternatively, antibody-based methods (e.g., ELISA or Western blot) using antibodies specific
  for acetylated histones can be employed.
- Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.



## **Bromodomain Binding Assay (e.g., TR-FRET)**

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to assess the binding of inhibitors to the p300/CBP bromodomain.

- Assay Components: The assay typically includes a biotinylated histone peptide containing an
  acetylated lysine residue, a fluorescently labeled antibody or streptavidin (e.g., using a
  Europium cryptate), and a recombinant p300/CBP bromodomain fused to a fluorescent
  acceptor (e.g., GST-tagged bromodomain with an anti-GST antibody labeled with a
  compatible acceptor fluorophore).
- Reaction: The components are mixed in a microplate well with varying concentrations of the test inhibitor.
- Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
- Measurement: The plate is read in a TR-FRET-capable plate reader. If the bromodomain binds to the acetylated histone, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
- Data Analysis: The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration and fitting the data to a competitive binding curve.

### **Cell Proliferation Assay**

This assay determines the effect of the inhibitors on the growth of cancer cell lines.

- Cell Seeding: Cancer cells (e.g., LNCaP for prostate cancer) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Treatment: The cells are treated with a range of concentrations of the test inhibitor or a vehicle control.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of

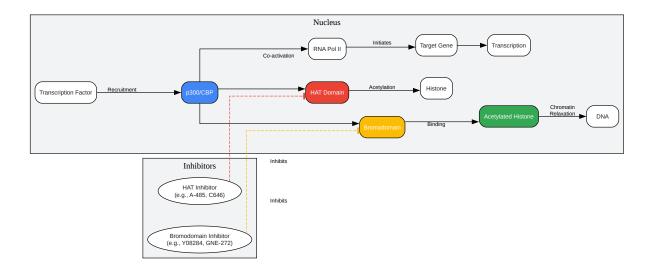


cell number.

 Data Analysis: The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the resulting dose-response curve.

# **Signaling Pathways and Experimental Workflows**

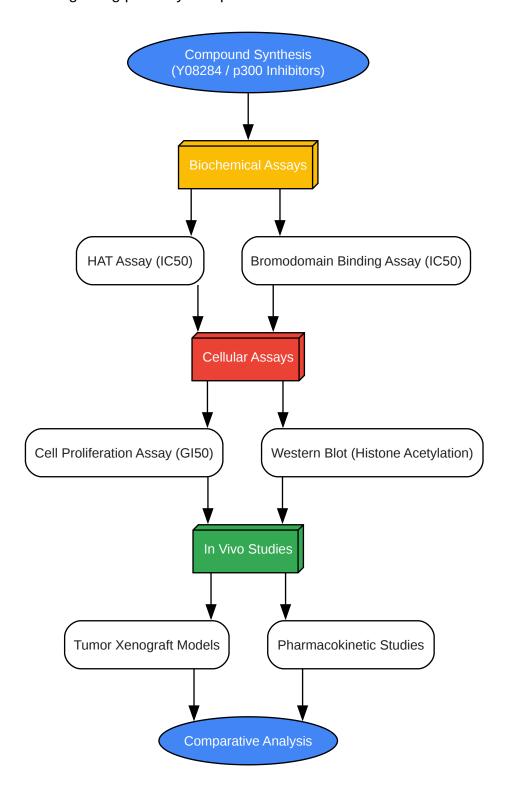
The following diagrams illustrate the general signaling pathway involving p300/CBP and a typical experimental workflow for evaluating inhibitors.



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Caption: p300/CBP signaling pathway and points of inhibition.



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Caption: Experimental workflow for evaluating p300/CBP inhibitors.



#### Conclusion

Y08284 represents a potent and selective tool for probing the function of the CBP/p300 bromodomain. Its high potency and favorable pharmacokinetic profile make it a valuable candidate for further investigation in preclinical and potentially clinical settings, particularly for cancers driven by p300/CBP activity such as certain prostate cancers.[2][4][7] When compared to other p300 inhibitors, the choice between a bromodomain inhibitor like Y08284 and a HAT inhibitor such as A-485 will depend on the specific biological question being addressed. Bromodomain inhibitors specifically disrupt the "reading" of the acetyl-lysine mark, while HAT inhibitors prevent its "writing." This distinction allows for a more nuanced dissection of p300/CBP function in gene regulation and disease. The continued development and characterization of diverse p300/CBP inhibitors will undoubtedly accelerate our understanding of their roles in biology and provide new avenues for therapeutic intervention.

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#### References

- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. Target protein identification in live cells and organisms with a non-diffusive proximity tagging system [elifesciences.org]
- 4. Targeting bromodomain-containing proteins: research advances of drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Oxo-3-((5-(trifluoromethyl)-1,3-benzothiazol-2-yl)methyl)thieno(3,4-d)pyridazin-1-yl)acetic acid | C17H10F3N3O3S2 | CID 132260161 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Y-08284 I CAS#: 2688745-47-1 I CBP bromodomain inhibitor I InvivoChem [invivochem.com]
- 7. Other protein target families | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]



- 8. Protein targeting chimeric molecules specific for bromodomain and extra-terminal motif family proteins are active against pre-clinical models of multiple myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
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